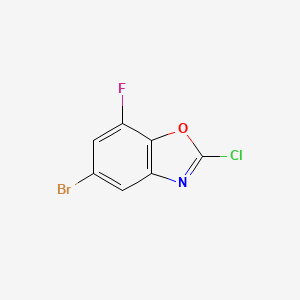
5-Bromo-2-chloro-7-fluorobenzoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-chloro-7-fluorobenzoxazole: is a heterocyclic aromatic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry, pharmaceuticals, and industrial applications. The presence of bromine, chlorine, and fluorine atoms in the benzoxazole ring enhances its reactivity and potential for various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-chloro-7-fluorobenzoxazole typically involves the cyclization of appropriately substituted 2-aminophenol derivatives with suitable reagents. One common method is the reaction of 2-aminophenol with 5-bromo-2-chloro-7-fluorobenzaldehyde in the presence of a dehydrating agent such as polyphosphoric acid (PPA) or phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions to facilitate the formation of the benzoxazole ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as bromination, chlorination, and fluorination of benzoxazole precursors, followed by purification techniques like recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of halogen atoms. Common reagents include sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Oxidation Reactions: Oxidation of the benzoxazole ring can be achieved using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: Reduction of the compound can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like NaOMe or KOtBu in polar aprotic solvents (e.g., dimethyl sulfoxide, DMSO) at elevated temperatures.
Oxidation: KMnO4 or CrO3 in acidic or basic media at room temperature or under reflux.
Reduction: LiAlH4 or NaBH4 in anhydrous solvents like tetrahydrofuran (THF) or ethanol under inert atmosphere.
Major Products Formed:
Substitution: Formation of substituted benzoxazole derivatives.
Oxidation: Formation of benzoxazole-2,3-dione or other oxidized products.
Reduction: Formation of reduced benzoxazole derivatives with altered functional groups.
Scientific Research Applications
Chemistry: 5-Bromo-2-chloro-7-fluorobenzoxazole is used as a building block in organic synthesis for the preparation of more complex molecules. Its reactivity makes it a valuable intermediate in the synthesis of various heterocyclic compounds .
Biology: The compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. It serves as a lead compound for the development of new drugs targeting specific biological pathways .
Medicine: In medicinal chemistry, this compound derivatives are explored for their therapeutic potential. They are investigated for their ability to inhibit enzymes, modulate receptors, and interact with biomolecules involved in disease processes .
Industry: The compound is used in the development of advanced materials, including polymers and dyes. Its unique chemical properties make it suitable for applications in material science and nanotechnology .
Mechanism of Action
The mechanism of action of 5-Bromo-2-chloro-7-fluorobenzoxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms enhances its binding affinity and selectivity towards these targets. The compound may inhibit enzyme activity by forming covalent or non-covalent interactions with the active site, leading to the disruption of normal cellular processes .
Comparison with Similar Compounds
- 5-Bromo-2-chlorobenzoxazole
- 5-Bromo-2-fluorobenzoxazole
- 2-Chloro-7-fluorobenzoxazole
Comparison: 5-Bromo-2-chloro-7-fluorobenzoxazole is unique due to the presence of three different halogen atoms, which impart distinct chemical and biological properties. Compared to its analogs, it exhibits enhanced reactivity and potential for diverse chemical transformations. The combination of bromine, chlorine, and fluorine atoms also contributes to its higher binding affinity and selectivity towards molecular targets, making it a valuable compound in scientific research and industrial applications .
Properties
Molecular Formula |
C7H2BrClFNO |
|---|---|
Molecular Weight |
250.45 g/mol |
IUPAC Name |
5-bromo-2-chloro-7-fluoro-1,3-benzoxazole |
InChI |
InChI=1S/C7H2BrClFNO/c8-3-1-4(10)6-5(2-3)11-7(9)12-6/h1-2H |
InChI Key |
WMJIHUSXBDHXLO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1N=C(O2)Cl)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















